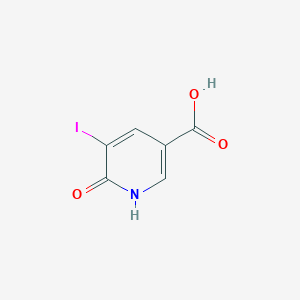
6-Hydroxy-5-iodonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-iodonicotinic acid is a chemical compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-iodonicotinic acid typically involves the iodination of 6-hydroxynicotinic acid. One common method includes the reaction of this compound with phosphorus oxychloride in toluene at 80°C for 21 hours, followed by treatment with methanol at room temperature for 3 hours .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized biocatalytic processes. For instance, the use of nicotinic acid dehydrogenase from high enzyme activity strains like Pseudomonas poae has been shown to produce high yields of this compound, meeting industrial requirements .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-iodonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom, leading to the formation of different products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can lead to different hydroxylated or deiodinated products.
Scientific Research Applications
6-Hydroxy-5-iodonicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides.
Biology: The compound can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism.
Medicine: It is used as a pharmaceutical intermediate in the synthesis of drugs with lipid-lowering capabilities, making it valuable in weight loss medications.
Industry: In electrochemistry, this compound is utilized to create modified electrodes, significantly influencing electrical conductivity.
Mechanism of Action
The mechanism by which 6-Hydroxy-5-iodonicotinic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it can bind to transcriptional regulators, thereby controlling the breakdown of nicotinic acid . This regulatory function is crucial in various metabolic pathways, influencing processes such as lipid metabolism and gene expression.
Comparison with Similar Compounds
- 6-Hydroxynicotinic acid
- 5-Iodo-6-hydroxynicotinic acid
- Nicotinic acid
Comparison: 6-Hydroxy-5-iodonicotinic acid is unique due to the presence of both hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 6-hydroxynicotinic acid lacks the iodine atom, 5-iodo-6-hydroxynicotinic acid shares similar properties but may differ in reactivity and applications due to the position of the iodine atom.
Properties
IUPAC Name |
5-iodo-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOGOBRZJFUZLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)






![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)



